Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
Overview
Description
Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyethenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of strong acids for nitration and phosphonium ylides for the Wittig reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive intermediates and strong acids.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The methoxyethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitrobenzoates. It can also serve as a model compound to investigate the metabolic pathways of nitroaromatic compounds.
Medicine: Potential applications in medicine include the development of new drugs. The nitro group can be modified to create bioactive molecules with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethenyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 2-nitrobenzoate
- Methyl 2-(2-methoxyethyl)-6-nitrobenzoate
Comparison: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a methoxyethenyl group. This combination allows for a diverse range of chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for modification, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-methoxyethenyl)-6-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-16-7-6-8-4-3-5-9(12(14)15)10(8)11(13)17-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHIZFOEWLXRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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